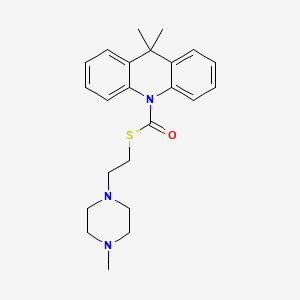
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester is a Drug / Therapeutic Agent.
Applications De Recherche Scientifique
Neuroprotective Potential in Alzheimer's Disease
- Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) : A study reported the synthesis and evaluation of SP-04, a drug candidate designed for multi-target therapeutic neuroprotection as a treatment for Alzheimer's disease (AD). This compound inhibits acetylcholinesterase activity, increases acetylcholine levels, exhibits antioxidant properties, and provides neuroprotection against Ab42 toxicity in neuronal cell lines (Lecanu et al., 2010).
Chemiluminogenic Properties
- Chemiluminogenic Properties of Aryl Esters : Research on aryl esters of 9-carboxy-10-methylacridinium acid and related compounds revealed their chemiluminogenic properties in various organic environments. These studies contribute to understanding the physicochemical features and potential applications of these compounds in chemiluminescence (Krzymiński et al., 2010).
Gastric Antisecretory Properties
- 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives : A synthesis study on these derivatives showed their potent gastric antisecretory properties. This research expands the understanding of the therapeutic potential of these compounds in gastrointestinal disorders (Santilli et al., 1987).
Stability and Efficiency in Chemiluminescent Labels
- Hydroxamic and Sulphohydroxamic Acids : A series of these acids linked to 9-acridinecarboxylic acid were studied for their chemiluminescent properties. The results identified derivatives with promising stability and efficiency as chemiluminescent labels, relevant for analytical and diagnostic applications (Renotte et al., 2000).
Synthesis and Evaluation in Polyamides
- Polyamides containing Theophylline and Thymine : Studies on the synthesis of polyamides containing these compounds have been conducted, contributing to the development of novel polymeric materials with potential applications in various fields (Hattori & Kinoshita, 1979).
Metabolism Analysis
- Metabolites in Rat Plasma and Tissues : Research on the analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its metabolites in rat plasma and tissues provided insights into the metabolism and distribution of these compounds in biological systems (Jiang et al., 2007).
Cytotoxic Activity in Cancer Research
- Oleanolic Acid and Ursolic Acid Derivatives : The synthesis and evaluation of these derivatives revealed their significant in vitro anticancer activities, highlighting their potential as therapeutic agents in oncology (Liu et al., 2018).
Propriétés
Numéro CAS |
38044-66-5 |
|---|---|
Nom du produit |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester |
Formule moléculaire |
C23H29N3OS |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
S-[2-(4-methylpiperazin-1-yl)ethyl] 9,9-dimethylacridine-10-carbothioate |
InChI |
InChI=1S/C23H29N3OS/c1-23(2)18-8-4-6-10-20(18)26(21-11-7-5-9-19(21)23)22(27)28-17-16-25-14-12-24(3)13-15-25/h4-11H,12-17H2,1-3H3 |
Clé InChI |
RZQMVNZAKMZKOC-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCN(CC4)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(4-methyl-1-piperazinyl)ethyl) ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



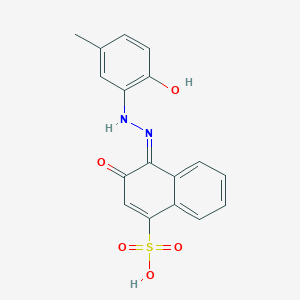
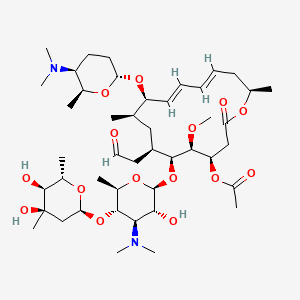
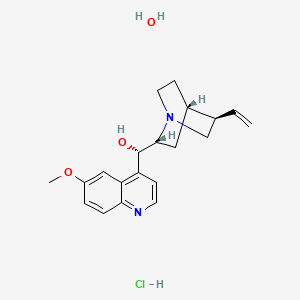
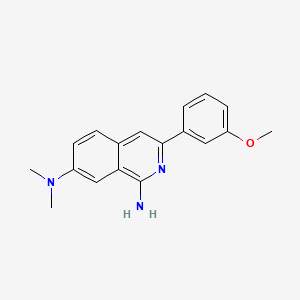
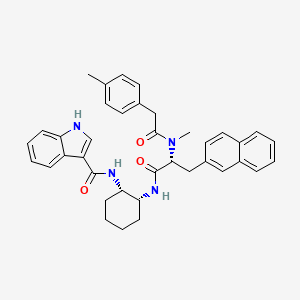
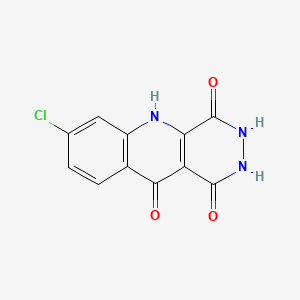
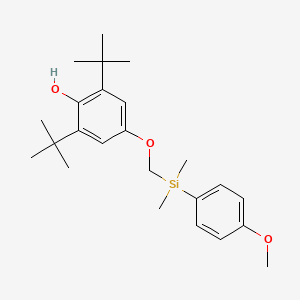
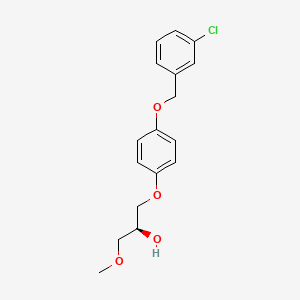
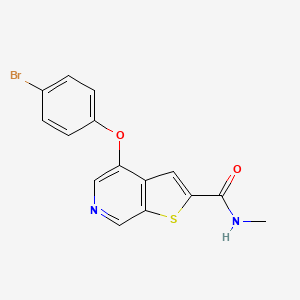
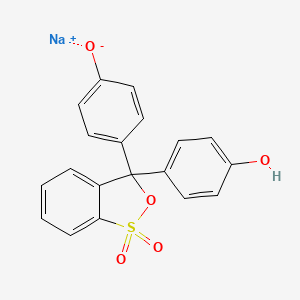
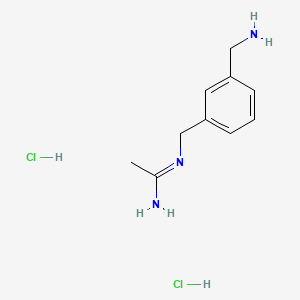
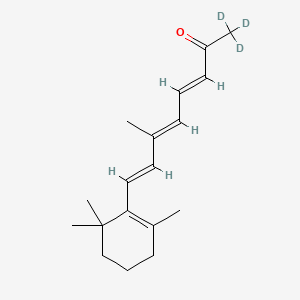
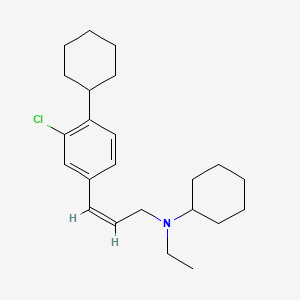
![N-[3-cyano-4-[2-hydroxy-3-(2-methylbut-3-yn-2-ylamino)propoxy]phenyl]-2-methylpropanamide](/img/structure/B1663841.png)